molecular formula C9H20N2O B7861488 2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol

2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol

Cat. No.: B7861488
M. Wt: 172.27 g/mol
InChI Key: GRFAQDZEEIMPIG-UHFFFAOYSA-N
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Description

2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is a tertiary amino alcohol featuring a pyrrolidine ring substituted with methyl groups and an ethanolamine backbone. Its structure combines the hydrogen-bonding capability of the ethanol group with the conformational rigidity of the pyrrolidine ring, which may influence its physicochemical properties and biological interactions .

Properties

IUPAC Name

2-[methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-10-4-3-9(7-10)8-11(2)5-6-12/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFAQDZEEIMPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CN(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol typically involves the following steps:

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

  • Methylation: : The pyrrolidine ring is then methylated to introduce the methyl groups at the desired positions.

  • Attachment of the Ethanolamine Group:

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: : Reduction reactions can reduce the compound to simpler structures.

  • Substitution: : Substitution reactions can replace one or more atoms or groups in the molecule with different atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : The major products include pyrrolidinone derivatives.

  • Reduction: : The major products include simpler amines or alcohols.

  • Substitution: : The major products depend on the specific nucleophile or electrophile used.

Scientific Research Applications

2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : It may serve as a ligand or inhibitor in biological studies, interacting with enzymes or receptors.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Hydrogen Bonding: The ethanolamine backbone in all compounds supports hydrogen bonding, critical for solubility and interactions with biological targets. The target compound’s pyrrolidine ring may further stabilize intramolecular hydrogen bonds, as seen in 2-(methyl-amino)-ethanol derivatives .
  • Hydrophobicity: Branched analogs (e.g., 2-(ethylisopropylamino)ethanol) exhibit higher lipophilicity, favoring membrane permeability, while methoxy-substituted derivatives (e.g., 2-((2-methoxyethyl)(methyl)amino)ethanol) are more hydrophilic .
  • Synthetic Utility : The target compound’s pyrrolidine moiety is advantageous for constructing sp³-rich pharmacophores, a trend observed in bioactive pyrrolidine-2,3-dione derivatives .

Physicochemical Properties

Table: Comparative Physicochemical Data

Property Target Compound 2-((2-Methoxyethyl)(methyl)amino)ethanol 2-(Ethylisopropylamino)ethanol
Molecular Weight (g/mol) ~215.3 (calculated) 163.2 145.2
Boiling Point Not reported >200°C (estimated) 220–225°C
Solubility Likely polar aprotic solvents (DMF, DMSO) Miscible in water, ethanol Low water solubility
Vaporization Enthalpy Estimated high (intra-HB) Not reported 64.5 kJ/mol (analog: 2-(methyl-amino)-ethanol)

Notes:

  • The target compound’s pyrrolidine ring likely increases molecular weight and reduces water solubility compared to simpler analogs.
  • Vaporization enthalpy for aminoethanols is influenced by intramolecular hydrogen bonds (intra-HB), a feature shared with 2-(methyl-amino)-ethanol .

Biological Activity

2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol, also known as 2-(Methyl(1-methylpyrrolidin-3-yl)amino)ethanol, is a compound with a unique structural configuration that includes a pyrrolidine ring and an ethanolamine moiety. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential applications based on current research findings.

  • Molecular Formula : C₈H₁₈N₂O
  • Molecular Weight : Approximately 158.24 g/mol
  • Structure : The compound features a five-membered nitrogen-containing pyrrolidine ring, which is known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes the reaction of 1-methyl-2-pyrrolidinamine with ethylene oxide, where the nitrogen atom of the amine attacks the epoxide, leading to the formation of the desired product through a ring-opening mechanism.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biological pathways. Such interactions can lead to therapeutic effects that warrant further exploration.

Case Studies and Research Findings

  • Study on Antibacterial Activity : A study investigating various pyrrolidine derivatives found that modifications in the structure significantly influenced their antibacterial efficacy. Compounds with specific substituents on the pyrrolidine ring showed enhanced activity against MRSA (Methicillin-resistant Staphylococcus aureus), indicating that similar modifications could be explored for this compound .
  • Neuroactive Properties : The presence of the pyrrolidine ring is associated with neuroactive properties in several compounds. Research into related compounds suggests potential applications in treating neurological disorders, although specific studies on this compound are still needed.

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